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molecular formula C10H12N4O2 B8596884 N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide

N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide

Cat. No. B8596884
M. Wt: 220.23 g/mol
InChI Key: KIVXFOUHOMUVDQ-UHFFFAOYSA-N
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Patent
US04542145

Procedure details

A mixture of about 3.78 g of 1H-1,2,4-triazole-1-propanamine, about 33 ml of 1N sodium hydroxide and about 100 ml of methylene chloride was stirred, then about 3.3 ml of 2-furoyl chloride was added. The mixture was stirred overnight, then about 15 ml of 1N sodium hydroxide and about 100 ml of methylene chloride were added. The mixture was shaken, the organic layer separated, washed with two approximately 50 ml portions of water, dried, filtered and evaporated to an oil. Ether was added to the oil which was then triturated and the crystals collected. These were recrystallized from ether giving about 2.0 g of the desired product as beige crystals, mp 63°-66° C. The fumarate salt melts at 65° C.-70° C.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[N:4][CH:3]=[N:2]1.[OH-].[Na+].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=[O:18]>C(Cl)Cl>[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:17]([C:13]2[O:12][CH:16]=[CH:15][CH:14]=2)=[O:18])[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
N1(N=CN=C1)CCCN
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with two approximately 50 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
ADDITION
Type
ADDITION
Details
Ether was added to the oil which
CUSTOM
Type
CUSTOM
Details
was then triturated
CUSTOM
Type
CUSTOM
Details
the crystals collected
CUSTOM
Type
CUSTOM
Details
These were recrystallized from ether giving about 2.0 g of the desired product as beige crystals, mp 63°-66° C

Outcomes

Product
Name
Type
Smiles
N1(N=CN=C1)CCCNC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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